1,4-Benzenedicarboxylic acid, butyl methyl ester
Overview
Description
1,4-Benzenedicarboxylic acid, butyl methyl ester, also known as dimethyl terephthalate, is an organic compound with the molecular formula C13H16O4. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with butyl and methyl groups. This compound is commonly used in the production of polyesters and plasticizers, contributing to the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, butyl methyl ester can be synthesized through the esterification of terephthalic acid with butanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds. The reaction can be represented as follows:
Terephthalic acid+Butanol+MethanolAcid Catalyst1,4-Benzenedicarboxylic acid, butyl methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where terephthalic acid is reacted with excess butanol and methanol. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, yielding the desired ester product .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, butyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to terephthalic acid, butanol, and methanol.
Transesterification: The ester can react with other alcohols to form different esters, a process commonly used in the production of biodiesel.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to terephthalic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Terephthalic acid, butanol, methanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Terephthalic acid.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, butyl methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polyesters and other polymers.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, butyl methyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, butyl methyl ester:
1,3-Benzenedicarboxylic acid, butyl methyl ester:
Uniqueness
1,4-Benzenedicarboxylic acid, butyl methyl ester is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its ability to form highly flexible and durable polymers makes it particularly valuable in the production of plasticizers and polyesters .
Properties
IUPAC Name |
4-O-butyl 1-O-methyl benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-7-5-10(6-8-11)12(14)16-2/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQUJFWQAAVXQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455102 | |
Record name | 1,4-Benzenedicarboxylic acid, butyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52392-55-9 | |
Record name | 1,4-Benzenedicarboxylic acid, butyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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